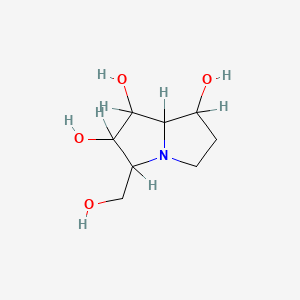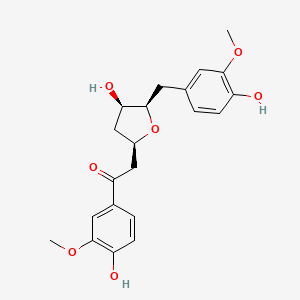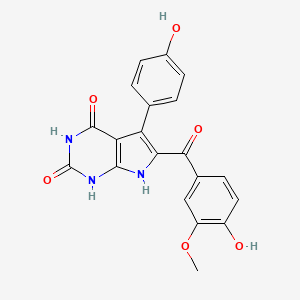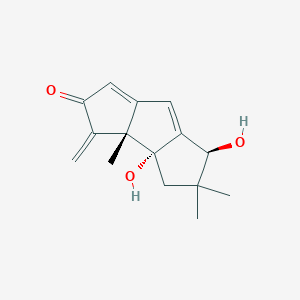
2,4-Diamino-6-chloromethylpteridine
Vue d'ensemble
Description
2,4-Diamino-6-chloromethylpteridine is a chemical compound with the molecular formula C7H7ClN6 and a molecular weight of 210.62 . It belongs to the class of pteridines. The structure of 2,4-Diamino-6-chloromethylpteridine contains a total of 22 bonds, including 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aromatic), and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-6-chloromethylpteridine includes 2 six-membered rings and 1 ten-membered ring. It also contains 2 primary aromatic amines and 1 pyrimidine . The InChI Key for this compound is IHJBYRAXZVHUGF-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
The boiling point of 2,4-Diamino-6-chloromethylpteridine is predicted to be 514.5±60.0 °C. Its density is predicted to be 1.636±0.06 g/cm3 . The pKa value is predicted to be 5.51±0.10 .Applications De Recherche Scientifique
Environmental Impact and Toxicology
- Global Trends and Toxicity Studies : Research has significantly advanced in understanding the toxicology and mutagenicity of 2,4-D, a compound structurally similar to 2,4-Diamino-6-chloromethylpteridine. Studies have focused on occupational risks, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
- Environmental Fate and Behavior : The environmental behavior and eco-toxicological effects of 2,4-D, including its presence in surface water and soil, have been critically evaluated. The research underscores the need for mitigation strategies to prevent environmental entry and protect public health from exposure (Islam et al., 2017).
Biodegradation and Remediation
- Microbial Biodegradation : The role of microorganisms in the degradation of herbicides based on 2,4-D has been highlighted, emphasizing the importance of bioremediation processes in preventing environmental pollution and protecting public health (Magnoli et al., 2020).
Analytical and Detection Methods
- Automated Extraction of Chemical Structure Information : Developments in automated tools like ChemReader for extracting chemical structure diagrams from research articles and converting them into searchable chemical file formats have been reported. This technology facilitates the enrichment of chemical databases with scientific literature, offering a high accuracy in extracting molecular substructure patterns (Park et al., 2009).
Health Risk Assessments
- Biomonitoring and Epidemiology : Studies reviewing biomonitoring data for 2,4-D in the US and Canada have compared these data with Biomonitoring Equivalents to conclude that current exposures are below exposure guidance values. This work demonstrates the utility of biomonitoring in assessing population exposures and supports the assessment of risk management practices for chemicals (Aylward et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBYRAXZVHUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82778-08-3 (hydrochloride) | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90206130 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-6-chloromethylpteridine | |
CAS RN |
57521-63-8 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




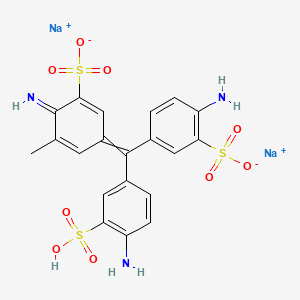


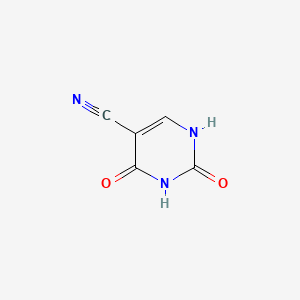
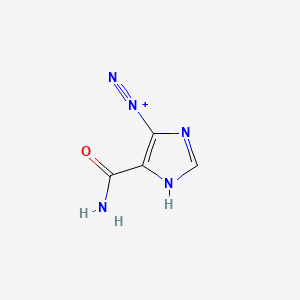
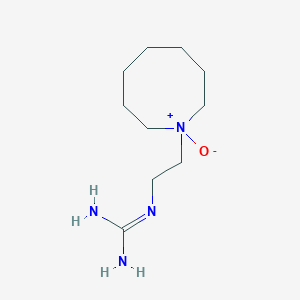

![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)
![[[(2R,3R,4S,5R)-4-fluoro-3-hydroxy-5-(5-iodo-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B1208141.png)
